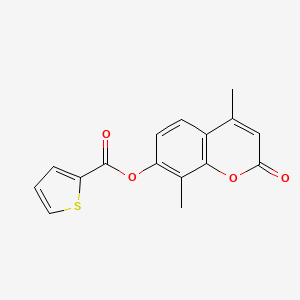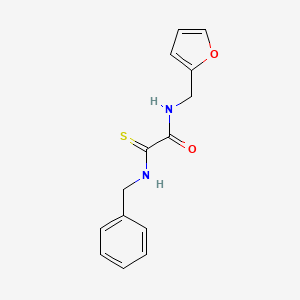![molecular formula C24H27NOS B4188024 N-[4-(1-adamantyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4188024.png)
N-[4-(1-adamantyl)phenyl]-2-(phenylthio)acetamide
Overview
Description
N-[4-(1-adamantyl)phenyl]-2-(phenylthio)acetamide, commonly known as ADAMANT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ADAMANT is a synthetic compound that has been studied for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
ADAMANT works by inhibiting the activity of enzymes that are involved in the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases. ADAMANT has also been shown to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ADAMANT has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. ADAMANT has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of ADAMANT is its ability to inhibit the activity of multiple enzymes, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of ADAMANT is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research on ADAMANT. One area of research is the development of more efficient synthesis methods that can produce ADAMANT in larger quantities. Another area of research is the investigation of the potential therapeutic applications of ADAMANT in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to understand the long-term effects of ADAMANT on the brain and other organs.
Conclusion:
In conclusion, ADAMANT is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, which makes it a promising candidate for the treatment of neurodegenerative diseases. ADAMANT has a range of biochemical and physiological effects, including the ability to increase the levels of neurotransmitters in the brain and protect against oxidative stress and inflammation. While there are limitations to the use of ADAMANT in lab experiments, there are several future directions for research that could lead to the development of new treatments for various diseases.
Scientific Research Applications
ADAMANT has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, which makes ADAMANT a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NOS/c26-23(16-27-22-4-2-1-3-5-22)25-21-8-6-20(7-9-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-9,17-19H,10-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMQIANRIZUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-2-naphthylacetamide](/img/structure/B4187966.png)

![N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4187984.png)
![3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4187998.png)
![N-(2,6-dimethylphenyl)-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4188005.png)
![N-(sec-butyl)-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4188011.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4188017.png)
![12-(4-hydroxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4188033.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4188038.png)

![6-oxo-N,N'-diphenyl-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4188046.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4188065.png)